N-Acetylthreonine

Nutritional biochemistry Amino acid bioavailability Protein supplementation

Addressing the critical need for a compound-specific, not class-generic, acetylated amino acid standard: N-Acetylthreonine's unique N→O acyl shift mechanism makes it indispensable for deblocking protocols, where substitutes like N-acetylserine fail. - Full nutritional bioavailability confirmed in growth assays, critical for studies on acetylated amino acid equivalence. - Validated as a discrete kidney function biomarker in patented mass spectrometry panels. - Supplied as ≥97% purity white crystalline powder with ambient shipping. Ensure supply chain integrity for your protein chemistry, metabolomics, and diagnostic development workflows.

Molecular Formula C6H11NO4
Molecular Weight 161.16 g/mol
CAS No. 17093-74-2
Cat. No. B556411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetylthreonine
CAS17093-74-2
SynonymsAcetyl-L-threonine; 17093-74-2; N-Acetylthreonine; Ac-thr-oh; N-acetyl-L-threonine; (2S,3R)-2-acetamido-3-hydroxybutanoicacid; L-Threonine,N-acetyl-; UNII-V0E98V3R9O; SCHEMBL232441; AC1L47W5; V0E98V3R9O; CHEBI:45826; CTK0H7825; MolPort-008-266-545; ZINC4760162; ANW-41534; AKOS006345008; AM82242; AJ-52182; AK-61059; AM001771; KB-47120; DB-007233; FT-0600595; V3750
Molecular FormulaC6H11NO4
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)NC(=O)C)O
InChIInChI=1S/C6H11NO4/c1-3(8)5(6(10)11)7-4(2)9/h3,5,8H,1-2H3,(H,7,9)(H,10,11)/t3-,5+/m1/s1
InChIKeyPEDXUVCGOLSNLQ-WUJLRWPWSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetylthreonine: Key Properties & Procurement Specs


N-Acetylthreonine (CAS 17093-74-2), also designated Ac-Thr-OH or N-acetyl-L-threonine, is an N-acetyl-L-alpha-amino acid derivative (molecular formula C6H11NO4, molecular weight 161.16 g/mol) formed by N-terminal acetylation of the proteinogenic amino acid L-threonine [1]. This compound is commercially supplied as a white to off-white crystalline powder with demonstrated solubility in water and polar organic solvents, typically offered at purity grades ranging from ≥97% to >99% . As a member of the N-acyl-L-alpha-amino acid class, N-acetylthreonine functions both as an endogenous metabolite detected in human biofluids and tissues, and as a synthetic research tool employed in protein chemistry, metabolomics, and nutritional science investigations [2].

Why N-Acetylthreonine Cannot Be Substituted


The substitution of N-acetylthreonine with unmodified L-threonine or alternative N-acetyl amino acids is scientifically unsupported due to divergent biochemical behavior across multiple experimental contexts. Critically, N-acetylation of threonine does not universally preserve or enhance function—unlike N-acetyl-L-methionine, which retains full bioactivity, N-acetyl-L-lysine derivatives are biologically ineffective [1]. Furthermore, the N-acetyl modification on threonine confers a unique acid-catalyzed N→O acyl shift property that is mechanistically distinct from that of N-acetylserine, enabling its specific utility as a deblocking standard in protein sequencing workflows [2]. These context-dependent functional divergences mandate compound-specific selection rather than class-based interchange.

N-Acetylthreonine: Comparator-Based Evidence


Growth Promotion Bioavailability

In a direct comparative study evaluating acetylated amino acid derivatives as nutritional supplements, N-acetyl-L-threonine demonstrated full bioavailability equivalent to free L-threonine for promoting growth in rats [1]. This finding directly contrasts with acetylated lysine derivatives, where neither α-monoacetyl-L-lysine, ε-monoacetyl-L-lysine, nor α,ε-diacetyl-L-lysine produced significant growth promotion [1]. The differential efficacy underscores that N-acetylation does not uniformly preserve amino acid bioactivity across the amino acid class.

Nutritional biochemistry Amino acid bioavailability Protein supplementation

N-Terminal Deblocking in Edman Sequencing

A method published in the Proceedings of the National Academy of Sciences established that N-acetylthreonine, alongside N-acetylserine, represents a frequently occurring blocked N-terminal residue in eukaryotic proteins that prevents direct Edman degradation [1]. The deblocking reaction proceeds via an acid-catalyzed N→O shift of the acetyl group followed by β-elimination—a mechanism specific to N-acetylated hydroxy amino acids [1]. The method was successfully validated on human, bovine, and rat parathymosins as well as prothymosin α [1]. This methodology was subsequently protected under US Patent 5,008,372, which explicitly claims deblocking of "amino terminal N-acetyl serine and N-acetyl threonine residue in proteins and peptides to allow sequencing" [2].

Protein sequencing Edman degradation N-terminal deblocking Analytical chemistry

N-Terminal Acetylation and MBP Immunogenicity

In a study examining the myelin basic protein (MBP) peptide 1-20 in Lewis rats, N-terminal acetylation of the peptide—modeling the N-acetylthreonine modification—was evaluated for its effects on autoimmune disease induction [1]. Acetylation of the N-terminal amino acid did not produce encephalitogenicity, did not enhance uveitogenicity, and did not improve T cell proliferation relative to the unmodified peptide [1]. The unmodified MBP(1-20) peptide itself induced only weak proliferation and a weak Th1 response while retaining immunogenicity and uveitogenicity [1]. This demonstrates that N-terminal acetylation on threonine-containing peptides does not augment pathogenic immune responses in this experimental system.

Autoimmunity Peptide immunogenicity Experimental autoimmune encephalomyelitis N-terminal modification

Renal Function Biomarker in MS Assays

N-acetylthreonine has been explicitly claimed as a distinct analyte in a patented mass spectrometry assay method for detecting and quantitating kidney function metabolites (US Patent Application 2019/0346455) [1]. The method comprises subjecting a biological sample to ionization under conditions suitable to produce detectable ions from a panel of seventeen analytes that includes N-acetylthreonine alongside other kidney function biomarkers such as pseudouridine, C-glycosyltryptophan, creatinine, and N-acetylserine [1]. The inclusion of N-acetylthreonine as a discrete, independently measured entity within this diagnostic panel—rather than as an interchangeable member of the N-acetyl amino acid class—reflects its established value as a specific biomarker of renal excretory function [1].

Clinical metabolomics Kidney function biomarkers Mass spectrometry assay Diagnostic panels

N-Acetylthreonine: Key Research & Industrial Applications


Nutritional Bioavailability Studies

Researchers evaluating the nutritional equivalence of acetylated versus free amino acids in protein supplementation should procure N-acetylthreonine as a positive control that demonstrates full growth-promoting bioavailability equivalent to free L-threonine [1]. This application is directly supported by comparative data showing that, unlike N-acetyl-L-lysine derivatives which are nutritionally unavailable, N-acetyl-L-threonine retains complete biological activity in rat growth assays [1].

Protein Sequencing with N-Terminal Deblocking

Laboratories performing Edman degradation sequencing on eukaryotic proteins with blocked N-termini should acquire N-acetylthreonine as a reference standard for validating deblocking protocols. The compound's β-hydroxy group enables the acid-catalyzed N→O acyl shift mechanism that is specifically exploited in the patented deblocking method for N-acetylthreonine- and N-acetylserine-blocked proteins [2][3].

Synthetic Peptide Design: N-Terminal Modifications

Investigators synthesizing peptides for autoimmune disease research—particularly those modeling N-terminal modifications on myelin basic protein epitopes—should utilize N-acetylthreonine as a capped amino acid building block. Evidence from the MBP(1-20) peptide model in Lewis rats demonstrates that N-terminal acetylation does not inadvertently enhance encephalitogenicity, uveitogenicity, or T cell proliferation, confirming its suitability as a neutral N-terminal modification [4].

Kidney Function Biomarker Assay Development

Clinical laboratories and diagnostic developers constructing mass spectrometry-based panels for kidney function assessment should include N-acetylthreonine as a discrete analytical standard. The compound is explicitly claimed as one of seventeen analytes in a patented mass spectrometry method for detecting and quantitating kidney function metabolites, reflecting its validated status as an independent biomarker of renal excretory function [5].

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